2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potent inducer of apoptosis in cancer cells in 2008, and since then, it has been the subject of numerous studies exploring its mechanism of action and therapeutic potential.
Wirkmechanismus
The mechanism of action of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces the activation of procaspase-3, leading to apoptosis, and has been shown to sensitize cancer cells to radiation therapy. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
One limitation of using 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. Additionally, more research is needed to determine the optimal dosage and delivery method for 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid.
Zukünftige Richtungen
There are several future directions for research on 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of focus is the development of more potent and selective analogs of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid that can be used in cancer treatment. Additionally, more research is needed to determine the optimal dosage and delivery method for 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. Finally, studies are needed to determine the potential of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Synthesemethoden
The synthesis of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves several steps, including the reaction of 4-propoxybenzoyl chloride with thiourea to form 4-propoxybenzoylthiourea, which is then reacted with 2-aminobenzoic acid to form 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. The process has been optimized over time to increase yields and purity.
Wissenschaftliche Forschungsanwendungen
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-11-24-13-9-7-12(8-10-13)16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIXPNZNWRTAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367818 |
Source
|
Record name | STK108335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433688-03-0 |
Source
|
Record name | STK108335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.